Cas no 121041-44-9 (6-(4-ethoxyphenoxy)-3-Pyridazinamine)

6-(4-ethoxyphenoxy)-3-Pyridazinamine structure
121041-44-9 structure
Product Name:6-(4-ethoxyphenoxy)-3-Pyridazinamine
CAS No:121041-44-9
MF:C12H13N3O2
MW:231.250522375107
CID:1101908
PubChem ID:116456686
Update Time:2025-04-20

6-(4-ethoxyphenoxy)-3-Pyridazinamine Chemical and Physical Properties

Names and Identifiers

    • 6-(4-ethoxyphenoxy)-3-Pyridazinamine
    • 121041-44-9
    • DTXSID301289535
    • Inchi: 1S/C12H13N3O2/c1-2-16-9-3-5-10(6-4-9)17-12-8-7-11(13)14-15-12/h3-8H,2H2,1H3,(H2,13,14)
    • InChI Key: VQOJEUFMRBHIKB-UHFFFAOYSA-N
    • SMILES: O(CC)C1C=CC(=CC=1)OC1=CC=C(N)N=N1

Computed Properties

  • Exact Mass: 231.100776666g/mol
  • Monoisotopic Mass: 231.100776666g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 220
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 70.3Ų

6-(4-ethoxyphenoxy)-3-Pyridazinamine Related Literature

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